3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid
Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid is a fluorinated phosphonic acid with the molecular formula C6H6F9O3P and a molecular weight of 328.07 g/mol . This compound is known for its unique properties, including high thermal stability and hydrophobicity, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid typically involves the reaction of a fluorinated alcohol with phosphorus trichloride (PCl3) under controlled conditions . The reaction proceeds through the formation of an intermediate phosphite ester, which is then hydrolyzed to yield the final phosphonic acid product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high purity and yield of the product, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation and nucleophiles such as amines for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and substituted fluorinated compounds .
Scientific Research Applications
3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid involves its ability to form covalent bonds with metal oxide surfaces through its phosphonic acid groups . This interaction leads to the formation of stable self-assembled monolayers that impart hydrophobic and omniphobic properties to the surfaces . The fluorinated carbon chain enhances these properties by reducing surface energy and increasing resistance to water and oil .
Comparison with Similar Compounds
Similar Compounds
- 1H,1H,2H,2H-Perfluorooctanephosphonic acid
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylphosphonic acid
Uniqueness
Compared to these similar compounds, 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid offers a balance between hydrophobicity and ease of synthesis. Its shorter fluorinated chain provides sufficient hydrophobic properties while being more accessible for large-scale production .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F9O3P/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHHNAZKTIELTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F9O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895492 | |
Record name | (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503564-50-9 | |
Record name | (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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